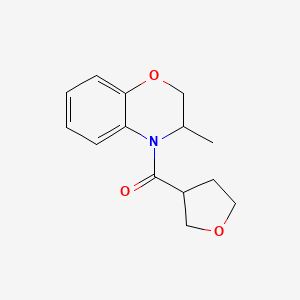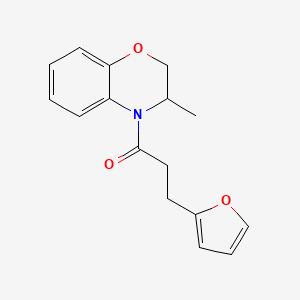
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxolan-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxolan-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIMBOA, and it is a type of benzoxazinoid that is found in various plants, including maize, wheat, and rye. The synthesis of DIMBOA is a complex process that requires specific conditions and reagents.
作用機序
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. DIMBOA has been shown to activate the Nrf2-Keap1 pathway, which is responsible for regulating the expression of various antioxidant and detoxifying enzymes. DIMBOA has also been shown to activate the NF-κB pathway, which is responsible for regulating the expression of various inflammatory genes.
Biochemical and Physiological Effects:
DIMBOA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMBOA has antioxidant, anti-inflammatory, and antimicrobial properties. In vivo studies have shown that DIMBOA can reduce oxidative stress, inflammation, and improve glucose metabolism in animal models. However, the effects of DIMBOA on humans are still unclear, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the advantages of using DIMBOA in lab experiments is its availability in plants such as maize, wheat, and rye. This makes it easy to obtain and study. Another advantage is its stability, which allows it to be stored for long periods without degradation. However, one of the limitations of using DIMBOA in lab experiments is its complex synthesis method, which requires specific conditions and reagents. This makes it challenging to produce large quantities of DIMBOA for commercial applications.
将来の方向性
There are several future directions for research on DIMBOA. One direction is to study its effects on human health and determine its safety and efficacy as a potential drug candidate. Another direction is to develop new methods for synthesizing DIMBOA that are more efficient and environmentally friendly. Additionally, further studies are needed to determine the mechanisms of action of DIMBOA and its potential applications in various fields such as agriculture, medicine, and biochemistry.
Conclusion:
In conclusion, (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxolan-3-yl)methanone, also known as DIMBOA, is a chemical compound that has potential applications in various fields due to its antioxidant, anti-inflammatory, and antimicrobial properties. The synthesis of DIMBOA is a complex process that requires specific conditions and reagents. Further research is needed to determine its safety and efficacy as a potential drug candidate and its potential applications in various fields.
合成法
The synthesis of DIMBOA involves several steps, including the extraction of the precursor compound, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA-Glc), from plants such as maize. This precursor is then subjected to hydrolysis to obtain DIMBOA. The hydrolysis reaction is carried out using an acid catalyst, such as hydrochloric acid, at high temperatures. The resulting product is then purified using various techniques such as chromatography, recrystallization, and distillation.
科学的研究の応用
DIMBOA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biochemistry. In agriculture, DIMBOA has been shown to have insecticidal and antifungal properties, making it a potential candidate for developing new pesticides and fungicides. In medicine, DIMBOA has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for developing new drugs for treating various diseases such as cancer, diabetes, and cardiovascular diseases. In biochemistry, DIMBOA has been shown to inhibit the growth of various microorganisms, making it a potential candidate for developing new antibiotics.
特性
IUPAC Name |
(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-8-18-13-5-3-2-4-12(13)15(10)14(16)11-6-7-17-9-11/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLZYCNHAEUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxolan-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)

![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)
![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)

![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)

![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)



![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)
